

"basic properties of 2-(1H-pyrazol-4-yl)pyridine"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)pyridine

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An In-depth Technical Guide to **2-(1H-pyrazol-4-yl)pyridine**

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of **2-(1H-pyrazol-4-yl)pyridine**. This heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, primarily due to its versatile coordination capabilities and its role as a key structural motif in biologically active molecules. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, spectroscopic data, and an exploration of the molecule's reactivity and applications.

Introduction and Molecular Overview

2-(1H-pyrazol-4-yl)pyridine, with the chemical formula $C_8H_7N_3$, is an aromatic heterocyclic compound consisting of a pyridine ring linked to a pyrazole ring at the 4-position.^{[1][2]} Its molecular structure presents a unique combination of a π -deficient pyridine ring and a π -excessive pyrazole ring, which imparts distinct electronic and chemical properties. The presence of multiple nitrogen atoms makes it an excellent bidentate ligand for coordinating with metal ions, a property extensively exploited in catalysis and materials science.^{[3][4][5]} Furthermore, this scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a range of biological targets, including kinases and G-protein coupled receptors.^{[4][6]}

Core Molecular Data

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N ₃	[1][2]
Molecular Weight	145.16 g/mol	[1][2]
IUPAC Name	2-(1H-pyrazol-4-yl)pyridine	[1]
CAS Number	439106-75-9	[1][2]
Canonical SMILES	<chem>C1=CC=NC(=C1)C2=CC=NC=N2</chem>	[1]
Computed XLogP3	0.8	[1]

Synthesis and Purification

The synthesis of **2-(1H-pyrazol-4-yl)pyridine** and its derivatives often relies on modern cross-coupling reactions, which provide an efficient means of forming the C-C bond between the two heterocyclic rings. The Suzuki-Miyaura coupling is a particularly effective and widely adopted method.

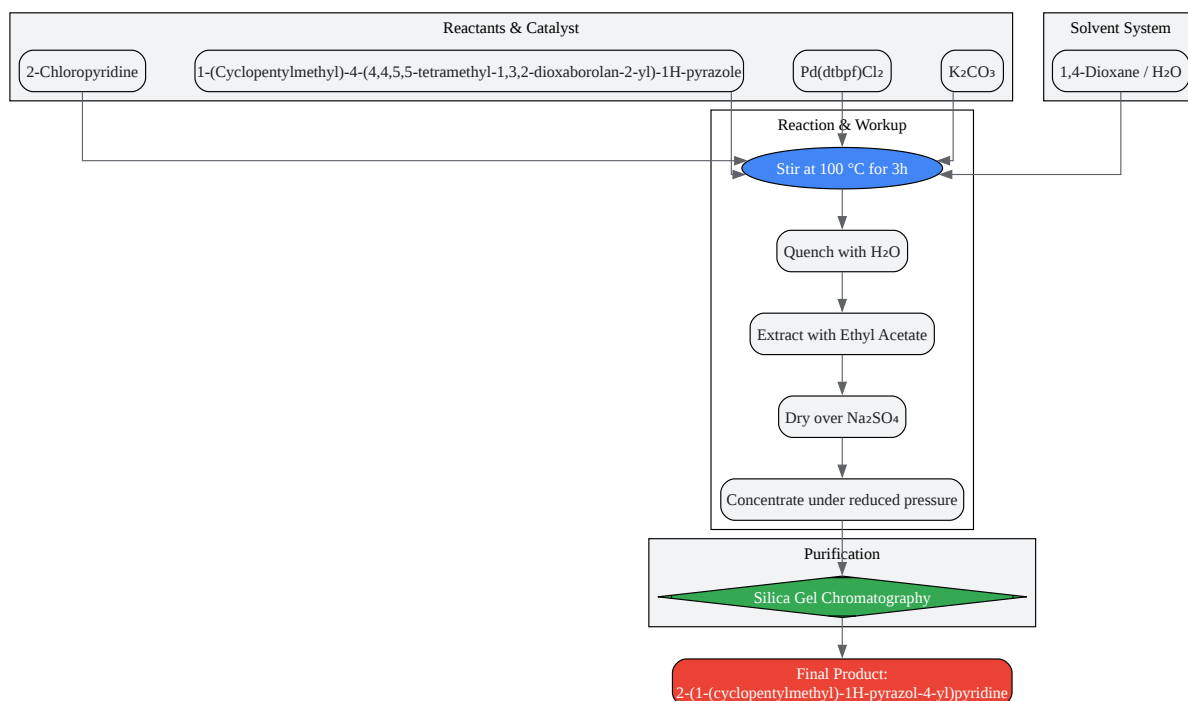
Causality in Method Selection

The choice of a palladium-catalyzed Suzuki coupling is strategic for several reasons:

- **Functional Group Tolerance:** This reaction is compatible with a wide array of functional groups present on both coupling partners, minimizing the need for protecting group chemistry.
- **Availability of Starting Materials:** Pyridyl and pyrazolyl boronic acids/esters and halides are readily available or can be synthesized through established methods.
- **High Yields and Purity:** The reaction typically proceeds with high efficiency, leading to good yields of the desired product, which simplifies subsequent purification steps.

Illustrative Synthetic Workflow: Suzuki-Miyaura Coupling

The following protocol is adapted from established methodologies for the synthesis of similar pyrazol-4-yl-pyridine derivatives and illustrates a robust pathway to the target compound.[6]



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Caption: General workflow for Suzuki coupling synthesis.

Detailed Experimental Protocol

- **Vessel Preparation:** To an oven-dried reaction vessel, add the pyrazole boronic ester derivative (e.g., 1-(protected)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1.2 mmol).
- **Reagent Addition:** Add the corresponding 2-halopyridine (e.g., 2-chloropyridine, 1.0 mmol), a palladium catalyst such as Pd(dtbpf)Cl₂ (0.08 mmol), and a base, typically potassium carbonate (K₂CO₃, 3.0 mmol).
- **Solvent Addition:** Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 8 mL).
- **Reaction Execution:** Seal the vessel and heat the mixture with vigorous stirring at a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- **Aqueous Workup:** Upon completion, cool the reaction to room temperature and quench with water (15 mL).
- **Extraction:** Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.^[6]

Spectroscopic and Structural Characterization

Accurate structural confirmation is paramount. The following data provides a baseline for the characterization of the **2-(1H-pyrazol-4-yl)pyridine** core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the molecular structure. While the spectrum for the parent compound is not readily available in the provided search results, data for closely related derivatives, such as 2-chloro-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridine, provide valuable insight into the expected chemical shifts and coupling constants.^[6]

- ¹H NMR:
 - Pyrazole Protons: The protons on the pyrazole ring (H3 and H5) are expected to appear as distinct singlets in the aromatic region, typically between δ 7.8 and 8.1 ppm. The N-H proton is often a broad singlet and may exchange with D₂O.
 - Pyridine Protons: The four protons on the pyridine ring will appear as a set of multiplets, characteristic of a 2-substituted pyridine. The proton adjacent to the ring nitrogen (H6) will be the most downfield, often above δ 8.5 ppm.
- ¹³C NMR:
 - Pyridine Carbons: The carbon attached to the pyrazole ring (C2) and the carbons adjacent to the nitrogen (C2, C6) are typically observed between δ 147 and 157 ppm.
 - Pyrazole Carbons: The carbons of the pyrazole ring generally resonate between δ 115 and 140 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **2-(1H-pyrazol-4-yl)pyridine**, the expected monoisotopic mass is 145.0640 Da.^[1] In electrospray ionization (ESI) mass spectrometry, the compound is readily observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 146.1.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum of **2-(1H-pyrazol-4-yl)pyridine** is expected to show characteristic absorption bands:

- N-H Stretch: A broad band around 3100-3300 cm^{-1} corresponding to the N-H bond of the pyrazole ring.
- C-H Aromatic Stretch: Sharp peaks typically above 3000 cm^{-1} .
- C=N and C=C Stretching: A series of bands in the 1400-1600 cm^{-1} region, characteristic of the aromatic rings.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions. Studies on related pyridyl-pyrazole structures show that the dihedral angle between the planes of the two rings is a key structural feature, often being nearly perpendicular.^[7] This conformation minimizes steric hindrance and influences the compound's packing in the solid state and its coordination geometry in metal complexes.

Chemical Properties and Reactivity

The reactivity of **2-(1H-pyrazol-4-yl)pyridine** is governed by the electronic nature of its constituent rings and the presence of acidic and basic centers.

Caption: Key reactive sites on **2-(1H-pyrazol-4-yl)pyridine**.

- Acidity and Basicity: The pyrazole N-H proton is weakly acidic and can be deprotonated by a suitable base to form a pyrazolate anion. This anion is a powerful nucleophile and an excellent bridging ligand. The pyridine nitrogen atom is a Lewis basic site, readily protonated or coordinated to metal centers.
- Ligand Behavior: As a bidentate ligand, it chelates to metal ions via the pyridine nitrogen and one of the pyrazole nitrogens. This coordination is fundamental to its use in catalysis and the formation of metal-organic frameworks (MOFs).^{[3][5]}
- Derivatization: The pyrazole nitrogen is a common site for derivatization. N-alkylation or N-arylation can be used to modulate the compound's steric and electronic properties, which is a key strategy in drug design to optimize binding affinity and pharmacokinetic profiles.^[6]

Applications in Research and Development

The unique structural and chemical properties of **2-(1H-pyrazol-4-yl)pyridine** make it a valuable molecule in several scientific fields.

- **Medicinal Chemistry:** It is a key intermediate in the synthesis of pharmaceuticals.^[4] Its derivatives have been investigated as potent and selective positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor, a target for neurological disorders.^[6] It also serves as a scaffold for kinase inhibitors used in oncology and for treating inflammatory diseases.^[4]
- **Coordination Chemistry and Catalysis:** The ability of protic pyrazole ligands to engage in metal-ligand cooperation has made them valuable in homogeneous catalysis.^[5] Complexes derived from pyridyl-pyrazoles are used in reactions such as transfer hydrogenation and dehydrogenation of formic acid.^[5]
- **Materials Science:** This molecule is used to design ligands for advanced materials. The resulting metal complexes can exhibit interesting photophysical properties, making them suitable for applications in sensors or light-emitting devices.^[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-(1H-pyrazol-4-yl)pyridine**.

- **GHS Hazard Classification:** According to aggregated GHS information, this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.^[1]
- **Recommended Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place at room temperature.^[4]

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- To cite this document: BenchChem. ["basic properties of 2-(1H-pyrazol-4-yl)pyridine"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598780#basic-properties-of-2-1h-pyrazol-4-yl-pyridine]

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